

Preclinical pharmacological profile of Teneligliptin

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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

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An In-depth Technical Guide on the Preclinical Pharmacological Profile of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

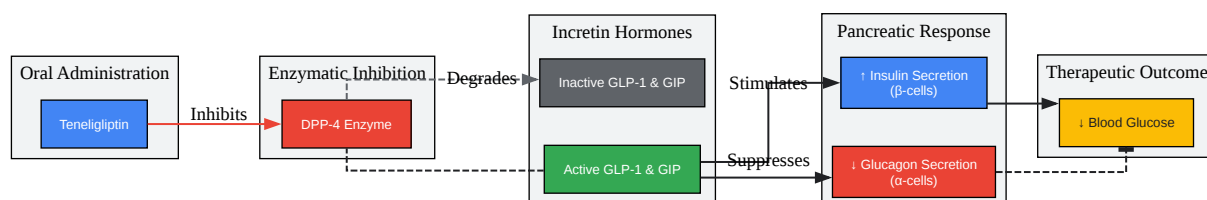
Introduction

Teneligliptin is a potent, selective, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3][4] As a third-generation DPP-4 inhibitor, it enhances the body's natural ability to regulate blood sugar levels by preventing the degradation of incretin hormones.[2][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Teneligliptin, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

Teneligliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins. This leads to glucose-dependent stimulation of insulin secretion from pancreatic β -cells and suppression of glucagon release from pancreatic α -cells, ultimately resulting in improved glycemic control.[6][7]

Teneligliptin is classified as a class III DPP-4 inhibitor and possesses a unique "J-shaped" structure composed of five consecutive rings.[4][8] This distinct chemical structure allows for strong binding to the DPP-4 enzyme, contributing to its high potency and long-lasting effects.[4][8]



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Mechanism of action of Teneligliptin.

In Vitro Pharmacology

Teneligliptin is a potent and selective inhibitor of the DPP-4 enzyme. In vitro studies have demonstrated its high affinity for human and rat plasma DPP-4.

Data Presentation: In Vitro DPP-4 Inhibition

Enzyme Source	IC ₅₀ (nmol/L)
Human Plasma DPP-4	1.75
Recombinant Human DPP-4	0.889
Rat Plasma DPP-4	~1

IC₅₀: Half-maximal inhibitory concentration.

Teneligliptin exhibits high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, with IC₅₀ values for these enzymes being more than 160 times that for recombinant human DPP-4.[9] The metabolism of Teneligliptin primarily involves cytochrome P450 (CYP)

3A4 and flavin-containing monooxygenase 3 (FMO3).[1][10] In vitro studies indicate a weak inhibitory effect on CYP2D6, CYP3A4, and FMO, with no significant inhibition of other major CYP isozymes.[9]

In Vivo Pharmacology

Preclinical in vivo studies in animal models have confirmed the efficacy of Teneligliptin in improving glycemic control.

Data Presentation: In Vivo Efficacy in Rats

Parameter	Animal Model	Teneligliptin Dose	Observation
Plasma DPP-4 Inhibition	Wistar Rats	ED ₅₀ : 0.41 mg/kg	Dose-dependent inhibition of plasma DPP-4. [1] [11]
10 mg/kg	≥50% inhibition persisted for 24 hours. [1] [3]		
Oral Mixed Meal Tolerance Test	Rats	0.1 mg/kg	Nearly maximal effects in reducing glucose excursion and increasing active GLP-1 and insulin. [1] [3]
Oral Carbohydrate Loading	Zucker Fatty Rats	≥0.1 mg/kg	Increased plasma GLP-1 and insulin, and reduced glucose excursions. [11]
Hyperglycemia & Hypertriglyceridemia	Zucker Fatty Rats	1 mg/kg (single dose)	Reduced postprandial glucose, free fatty acid, and triglyceride excursions. [1] [3] [10]
Repeated admin. (2 weeks)	Reduced glucose excursions and non-fasting free fatty acids and triglycerides. [10] [11]		

ED₅₀: Median effective dose.

In a mouse model of postmenopausal obesity, Teneligliptin (60 mg/kg per day) markedly improved body weight, fat accumulation, and glucose intolerance.[\[12\]](#) It also attenuated chronic inflammation in visceral adipose tissue.[\[12\]](#) Additionally, in a streptozotocin-induced diabetic

mouse model, Tenueligliptin (30 mg/kg) alleviated myocardial hypertrophy and improved heart function parameters.[13]

Pharmacokinetics

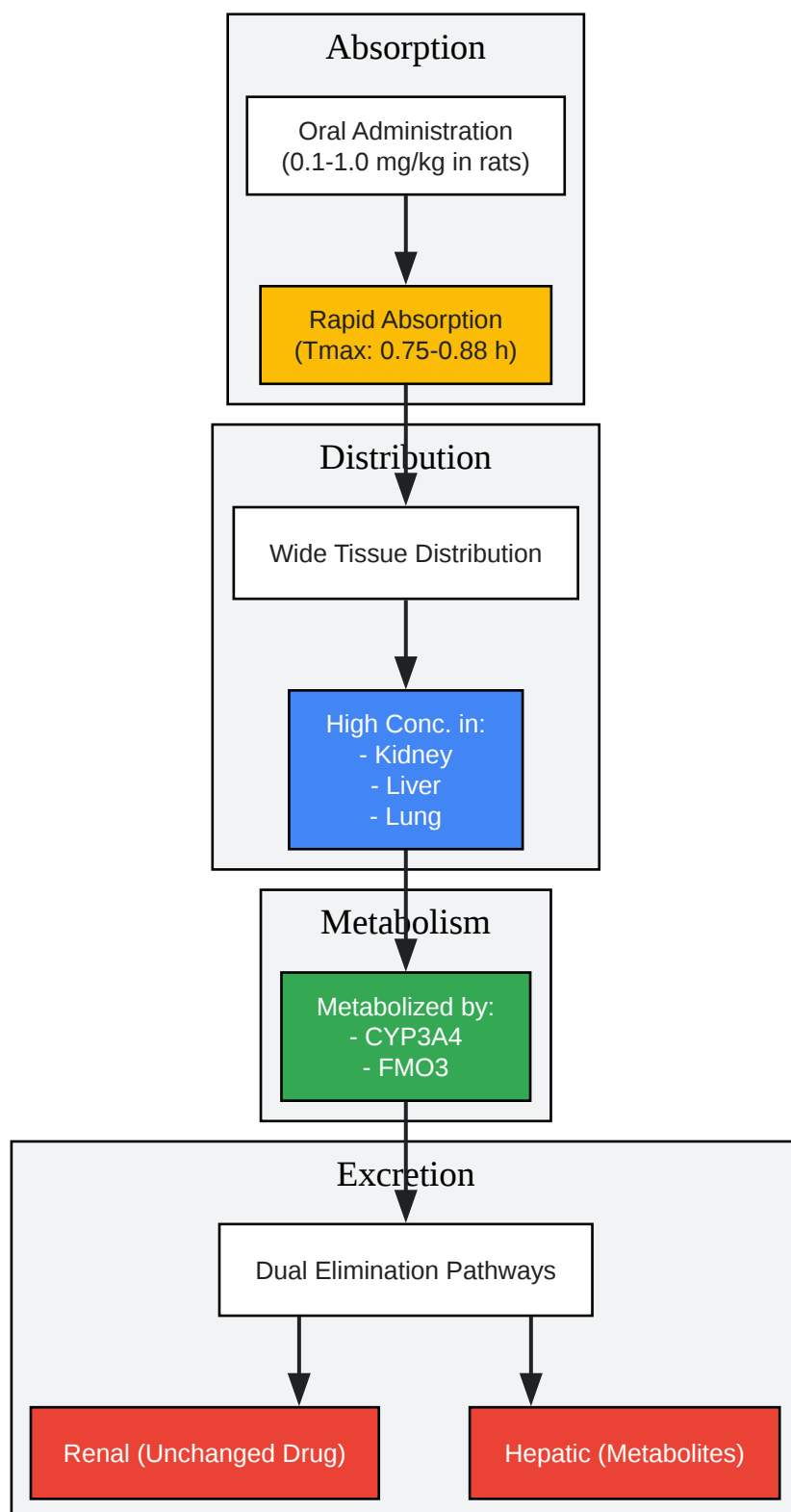
The pharmacokinetic profile of Tenueligliptin has been characterized in preclinical species, demonstrating rapid absorption and wide distribution.

Data Presentation: Pharmacokinetic Parameters in Rats

Parameter	Value
T _{max} (Time to Peak Plasma Concentration)	0.75–0.88 hours
Plasma Half-life (t _{1/2}) of Radioactivity	6.5 hours
Tissue Half-life (t _{1/2}) in Kidney	68.3 hours
Tissue Half-life (t _{1/2}) in Liver	69.0 hours

Data from oral administration of [¹⁴C]tenueligliptin to Sprague-Dawley rats.[1][10][14]

Following oral administration of radiolabeled Tenueligliptin to Sprague-Dawley rats, the compound was rapidly absorbed and distributed throughout the body.[14] The highest concentrations of radioactivity were found in the kidney and liver, followed by the lung, spleen, and pituitary gland.[1][10][14][15] The elimination of Tenueligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was slower in wild-type rats compared to DPP-4-deficient rats, suggesting that the high binding affinity of Tenueligliptin for DPP-4 is involved in its tissue distribution.[15]



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Pharmacokinetic workflow of Teneligliptin.

Safety Pharmacology

Preclinical safety pharmacology studies have shown Teneligliptin to be generally well-tolerated. [16] A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg/day), Teneligliptin prolonged the placebo-corrected QTcF by 4.9 ms.[16] A higher dose of 160 mg/day resulted in a significant increase in the QTcF by 11.2 ms.[16]

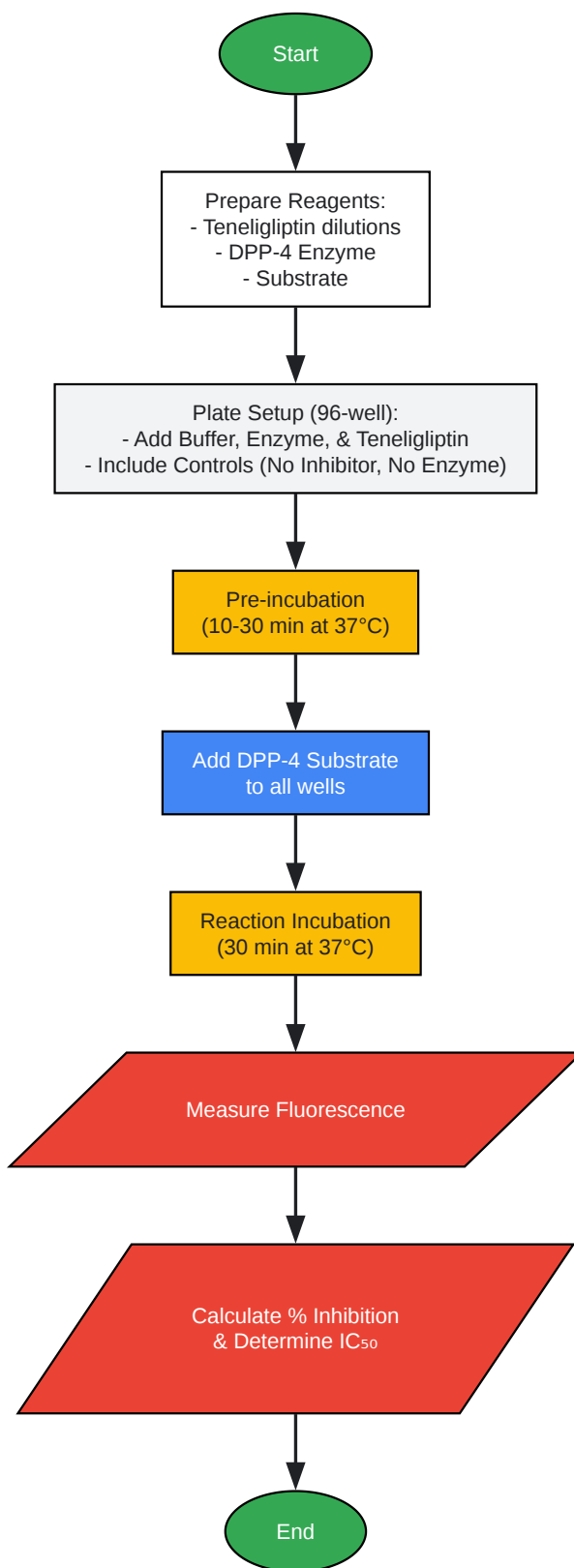
Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Teneligliptin against the DPP-4 enzyme.

- Reagents and Materials:
 - Recombinant human DPP-4 enzyme.
 - DPP-4 substrate (e.g., H-Gly-Pro-AMC).
 - Assay buffer (e.g., Tris-HCl buffer).
 - Teneligliptin (test compound).
 - Sitagliptin (positive control inhibitor).
 - 96-well microplate.
 - Fluorescence plate reader.
- Procedure:
 1. Prepare serial dilutions of Teneligliptin and the positive control in the assay buffer.
 2. In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control to designated wells.
 3. Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).

4. Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.
5. Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
6. Monitor the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission) over a set period.
7. Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control after subtracting the background fluorescence.
8. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Workflow for an in vitro DPP-4 inhibition assay.

Tissue Distribution Study in Rats (In Vivo)

This protocol describes a method to assess the distribution of Teneligliptin in various tissues following oral administration to rats.

- Animals and Materials:
 - Male Sprague-Dawley rats.
 - [^{14}C]Teneligliptin (radiolabeled compound).
 - Oral gavage equipment.
 - Tissue homogenizer.
 - Liquid scintillation counter or whole-body autoradiography equipment.
- Procedure:
 1. Fast the rats overnight before dosing.
 2. Administer a single oral dose of [^{14}C]Teneligliptin (e.g., 1 mg/kg) to the rats.
 3. At predetermined time points (e.g., 0.5, 24, 72, 168 hours) post-dose, euthanize a subset of animals.
 4. Collect blood samples and various tissues (e.g., kidney, liver, lung, spleen, pancreas, heart).
 5. For quantitative tissue distribution:
 - Weigh the collected tissues.
 - Homogenize the tissues.
 - Measure the radioactivity in the plasma and tissue homogenates using a liquid scintillation counter.
 - Calculate the concentration of radioactivity in each tissue (ng eq/g).

6. For whole-body autoradiography:

- Freeze the whole animal immediately after euthanasia.
- Obtain thin sections of the frozen body using a cryomicrotome.
- Expose the sections to an imaging plate to visualize the distribution of radioactivity.

Conclusion

The preclinical pharmacological profile of Tenueligliptin demonstrates its characteristics as a potent, selective, and long-acting DPP-4 inhibitor. Its unique chemical structure contributes to its strong binding affinity and sustained inhibition of the DPP-4 enzyme. In vitro and in vivo studies have consistently shown its efficacy in improving glycemic control and lipid profiles in animal models of diabetes. The pharmacokinetic properties of Tenueligliptin, including rapid absorption, extensive tissue distribution with high affinity for DPP-4-rich tissues, and dual routes of elimination, further support its clinical utility. The preclinical data provide a solid foundation for its use in the treatment of type 2 diabetes mellitus.

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